

# Omaveloxolone: A Deep Dive into its Impact on Mitochondrial Biogenesis and Function

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

### **Executive Summary**

Omaveloxolone (brand name SKYCLARYS®) is a novel, orally bioavailable, semi-synthetic triterpenoid designed to target the intricate cellular machinery governing mitochondrial function and antioxidant defense. This document provides a comprehensive technical overview of omaveloxolone's mechanism of action, with a particular focus on its profound effects on mitochondrial biogenesis and function. Through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, omaveloxolone orchestrates a multi-faceted response that mitigates oxidative stress, enhances mitochondrial respiration, and promotes the generation of new mitochondria. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of omaveloxolone's molecular and cellular effects, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways.

#### **Mechanism of Action: The Nrf2-KEAP1 Axis**

Omaveloxolone's primary mechanism of action revolves around the activation of Nrf2, a master regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1]



Omaveloxolone disrupts this interaction by binding to a specific cysteine residue (C151) on Keap1.[1] This covalent modification induces a conformational change in Keap1, thereby inhibiting its ability to target Nrf2 for degradation.[1] Consequently, newly synthesized Nrf2 is able to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes.[1][3]

The downstream effects of Nrf2 activation are extensive and include:

- Upregulation of Antioxidant Enzymes: Increased expression of enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and sulfiredoxin 1 (SRXN1) that directly neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.[1][3][4]
- Enhancement of Glutathione Homeostasis: Increased synthesis and regeneration of glutathione (GSH), a critical intracellular antioxidant, through the upregulation of genes like glutamate-cysteine ligase (GCL) and glutathione reductase (GSR).[3][5]
- Modulation of Inflammation: Inhibition of the pro-inflammatory NF-kB signaling pathway, leading to a reduction in the expression of inflammatory cytokines.[6][7]
- Improvement of Mitochondrial Function: Restoration of mitochondrial homeostasis through multiple mechanisms, including the promotion of mitochondrial biogenesis, enhancement of the electron transport chain (ETC) function, and increased ATP production.[1][8]

**Omaveloxolone**-mediated activation of the Nrf2 signaling pathway.

### Impact on Mitochondrial Biogenesis and Function

Mitochondrial dysfunction is a central pathological feature in many neurodegenerative and metabolic diseases, including Friedreich's ataxia, for which **omaveloxolone** is approved.[2][9] This dysfunction manifests as impaired energy production, increased oxidative stress, and a decline in the overall number and quality of mitochondria. **Omaveloxolone** has been shown to counteract these deficits by promoting mitochondrial biogenesis and improving mitochondrial function.

#### **Enhanced Mitochondrial Biogenesis**







Nrf2 activation has been linked to the induction of mitochondrial biogenesis, the process of generating new mitochondria. [6][10] This is, in part, mediated by the upregulation of key regulators of mitochondrial biogenesis, such as Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC- $1\alpha$ ). While direct upregulation of PGC- $1\alpha$  by **omaveloxolone** is still under investigation, the observed increases in mitochondrial mass and mtDNA content in **omaveloxolone**-treated cells strongly support its role in promoting mitochondrial biogenesis. [11]

#### Improved Mitochondrial Respiration and Bioenergetics

Preclinical studies have demonstrated that **omaveloxolone** can significantly improve mitochondrial respiratory function. In cellular models of Friedreich's ataxia, **omaveloxolone** treatment led to a dose-dependent improvement in multiple parameters of mitochondrial function, including spare respiratory capacity and maximal respiration.[12] Furthermore, studies in cultured primary fibroblasts from patients with various mitochondrial diseases showed that **omaveloxolone** improved mitochondrial bioenergetics, including mitochondrial mass and energy status.[11] In some cell lines, it also positively impacted oxygen consumption rates.[11] In a rodent model of epilepsy, **omaveloxolone** treatment increased ATP levels, indicating enhanced energy production.[13]





Click to download full resolution via product page

Omaveloxolone's multifaceted effects on mitochondrial health.

## Quantitative Data from Preclinical and Clinical Studies



The therapeutic potential of **omaveloxolone** is supported by a growing body of quantitative data from both preclinical models and human clinical trials.

**Preclinical Data** 

| Parameter                                                                  | Model                                     | Treatment                                     | Result                                                            | Reference |
|----------------------------------------------------------------------------|-------------------------------------------|-----------------------------------------------|-------------------------------------------------------------------|-----------|
| Reactive Oxygen<br>Species (ROS)                                           | IL-1β-treated chondrocytes                | 10 and 25 nM<br>omaveloxolone                 | Significantly<br>prevented ROS<br>production                      | [14]      |
| Superoxide Dismutase (SOD) Levels                                          | IL-1β-treated chondrocytes                | 10 and 25 nM<br>omaveloxolone                 | Significantly increased SOD levels                                | [14]      |
| Malondialdehyde<br>(MDA) Levels                                            | IL-1β-treated chondrocytes                | 10 and 25 nM<br>omaveloxolone                 | Significantly<br>reduced MDA<br>levels                            | [14]      |
| Glutathione<br>(GSH) Levels                                                | Kainic acid<br>mouse model of<br>epilepsy | Omaveloxolone                                 | Significantly and dose-dependently increased                      | [13]      |
| ATP Levels                                                                 | Kainic acid<br>mouse model of<br>epilepsy | Omaveloxolone                                 | Significantly and dose-dependently increased                      | [13]      |
| Nrf2 Target Gene<br>Expression<br>(NQO1, SRXN1,<br>FTH1)                   | STAM mouse<br>model of NASH               | 3 and 10 mg/kg/d<br>omaveloxolone             | Significant, dose-<br>dependent<br>increases in liver             | [4]       |
| Nrf2 Target Gene<br>Expression<br>(NQO1, SRXN1,<br>TXNRD1, GSR,<br>AKR1C1) | Cynomolgus<br>monkeys                     | 10, 30, and 100<br>mg/kg/day<br>omaveloxolone | Significant, dose-<br>dependent<br>induction in liver<br>and lung | [5]       |



#### **Clinical Data (MOXIe Trial - NCT02255435)**

The efficacy and safety of **omaveloxolone** in patients with Friedreich's ataxia were primarily evaluated in the MOXIe trial.

| Parameter                                         | Population                                           | Treatment                               | Result                       | p-value | Reference |
|---------------------------------------------------|------------------------------------------------------|-----------------------------------------|------------------------------|---------|-----------|
| Change in<br>mFARS from<br>Baseline at<br>Week 48 | Full Analysis Set (n=82, excluding severe pes cavus) | 150 mg<br>omaveloxolon<br>e vs. Placebo | -2.41 point<br>difference    | 0.01    | [11]      |
| Change in<br>mFARS from<br>Baseline at<br>Week 48 | All-<br>Randomized<br>Population<br>(n=103)          | 150 mg<br>omaveloxolon<br>e vs. Placebo | -1.93 point<br>difference    | 0.03    | [11]      |
| Change in<br>mFARS from<br>Baseline at<br>Week 48 | Omaveloxolo<br>ne Group<br>(n=40)                    | 150 mg<br>omaveloxolon<br>e             | -1.55 ± 0.69                 | [2][8]  |           |
| Change in<br>mFARS from<br>Baseline at<br>Week 48 | Placebo<br>Group (n=42)                              | Placebo                                 | +0.85 ± 0.64                 | [2][8]  |           |
| mFARS<br>Progression<br>at Year 3                 | MOXIe Extension vs. Matched FACOMS cohort            | Omaveloxolo<br>ne vs.<br>Untreated      | 3.0 points vs.<br>6.6 points | 0.0001  | [10]      |

Adverse Events in the MOXIe Trial (Part 2)



| Adverse Event (≥10% in<br>Omaveloxolone Group &<br>≥5% > Placebo) | Omaveloxolone (n=51) | Placebo (n=52) |
|-------------------------------------------------------------------|----------------------|----------------|
| Alanine aminotransferase increase                                 | 20 (39%)             | 5 (10%)        |
| Headache                                                          | 20 (39%)             | 12 (23%)       |
| Nausea                                                            | 18 (35%)             | 9 (17%)        |
| Aspartate aminotransferase increase                               | 15 (29%)             | 3 (6%)         |
| Fatigue                                                           | 14 (27%)             | 8 (15%)        |
| Diarrhea                                                          | 11 (22%)             | 7 (13%)        |
| Oropharyngeal pain                                                | 8 (16%)              | 3 (6%)         |
| Muscle spasm                                                      | 7 (14%)              | 2 (4%)         |
| Back pain                                                         | 6 (12%)              | 2 (4%)         |
| Influenza                                                         | 6 (12%)              | 1 (2%)         |
| Decreased appetite                                                | 6 (12%)              | 1 (2%)         |

Note: Most treatment-emergent adverse events were mild to moderate in severity and occurred more frequently in the first 12 weeks of treatment.[12]

### **Detailed Experimental Protocols**

This section outlines the general methodologies for key experiments used to elucidate the effects of **omaveloxolone**.

## Measurement of Mitochondrial Respiration (Seahorse XF Assay)

The Seahorse XF Analyzer is a key instrument for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in



live cells.

- Cell Culture: Cells of interest (e.g., patient-derived fibroblasts, specific cell lines) are seeded
  in a Seahorse XF cell culture microplate.
- Assay Medium: Prior to the assay, the cell culture medium is replaced with a specialized lowbuffered XF assay medium.
- Instrument Calibration: The Seahorse XF Analyzer is calibrated using a calibrant solution.
- Mito Stress Test: A series of drugs that modulate the electron transport chain are sequentially injected to measure key parameters of mitochondrial respiration:
  - Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.
  - FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
  - Rotenone/Antimycin A: Complex I and III inhibitors, respectively, used to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
- Data Analysis: The software calculates basal respiration, ATP production, maximal respiration, spare respiratory capacity, and proton leak.





Click to download full resolution via product page

General workflow for a Seahorse XF Mito Stress Test.



#### **Nrf2 Activation Assays**

This method quantifies the mRNA expression levels of Nrf2 target genes.

- Cell Treatment: Cells are treated with omaveloxolone or a vehicle control for a specified time.
- RNA Extraction: Total RNA is isolated from the cells using a commercial kit.
- cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the extracted RNA.
- qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for Nrf2 target genes (e.g., NQO1, GCLC, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

This assay measures the binding of activated Nrf2 from nuclear extracts to its consensus DNA binding site.

- Nuclear Extract Preparation: Cells are treated with omaveloxolone, and nuclear proteins are extracted.
- Binding Assay: The nuclear extracts are incubated in a microplate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.
- Detection: A primary antibody specific to the DNA-bound form of Nrf2 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Signal Measurement: A colorimetric substrate is added, and the absorbance is measured at 450 nm. The signal intensity is proportional to the amount of activated Nrf2.

### Measurement of Reactive Oxygen Species (ROS) using DCFH-DA



2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye used to measure intracellular ROS.

- Cell Loading: Cells are incubated with DCFH-DA, which diffuses into the cells and is deacetylated by cellular esterases to the non-fluorescent DCFH.
- Treatment: Cells are then treated with **omaveloxolone** or a positive control (e.g., H<sub>2</sub>O<sub>2</sub>) to induce or inhibit ROS production.
- Oxidation and Fluorescence: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
- Detection: The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

## Assessment of Mitochondrial Membrane Potential (MMP) using TMRE

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential.

- Cell Staining: Live cells are incubated with TMRE, which selectively enters and accumulates in the mitochondria of healthy cells.
- Treatment: Cells can be pre-treated with omaveloxolone to assess its protective effects on MMP. A depolarizing agent like FCCP is often used as a positive control.
- Imaging/Quantification: The fluorescence intensity of TMRE is measured using fluorescence microscopy or flow cytometry. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.

#### Conclusion

**Omaveloxolone** represents a significant advancement in the therapeutic landscape for diseases characterized by mitochondrial dysfunction and oxidative stress. Its ability to potently activate the Nrf2 signaling pathway provides a robust and multifaceted mechanism for restoring cellular homeostasis. The comprehensive data from preclinical and clinical studies underscore



its capacity to enhance mitochondrial biogenesis, improve mitochondrial respiration, and mitigate the damaging effects of oxidative stress. The experimental protocols detailed herein provide a framework for the continued investigation of **omaveloxolone** and other Nrf2-activating compounds, paving the way for further discoveries in the field of mitochondrial medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 2.15. Nrf2 transcription factor assay [bio-protocol.org]
- 2. Safety and Efficacy of Omaveloxolone in Friedreich Ataxia (MOXIe Study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator omaveloxolone in primates PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Safety and efficacy of omaveloxolone in patients with mitochondrial myopathy: MOTOR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of Omaveloxolone in Friedreich Ataxia (MOXIe Study) PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reata's omaveloxolone succeeds in Friedreich's ataxia study [clinicaltrialsarena.com]
- 10. Propensity matched comparison of omaveloxolone treatment to Friedreich ataxia natural history data PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neurology.org [neurology.org]
- 13. Reata Announces New Preclinical Data Demonstrating the [globenewswire.com]



- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Omaveloxolone: A Deep Dive into its Impact on Mitochondrial Biogenesis and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612239#omaveloxolone-s-effect-on-mitochondrial-biogenesis-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com